REACTION_CXSMILES
|
CC([NH:5][S:6]([C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][N:10]=1)(=[O:8])=[O:7])(C)C.C(C(O)=[O:21])(F)(F)F>>[CH3:15][C:14]1[CH:13]=[CH:12][CH:11]=[N+:10]([O-:21])[C:9]=1[S:6]([NH2:5])(=[O:8])=[O:7]
|
Name
|
N-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(1,1-dimethylethyl)-3-methyl-2-pyridinesulfonamide
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NS(=O)(=O)C1=NC=CC=C1C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(=O)O
|
Type
|
CUSTOM
|
Details
|
were stirred for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The CF3CO2H was removed under vacuum
|
Type
|
WASH
|
Details
|
the resulting solids were washed with butyl chloride
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C([N+](=CC=C1)[O-])S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |